4-Methyl-1H-indazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-1H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-12)2-3-9-8(6)4-10-11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
SHFIUYWLHGNYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)C=O |
Origin of Product |
United States |
Strategic Significance of Indazole Architectures in Synthetic Organic Chemistry
The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged structure in medicinal chemistry and materials science. nih.gov This prominence stems from the diverse pharmacological activities exhibited by indazole-containing compounds, including anti-inflammatory, anti-tumor, and kinase inhibitory properties. nih.govnih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a reliable and predictable foundation for the synthesis of complex molecules. researchgate.net
The indazole nucleus is a key component in several FDA-approved drugs, such as:
Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma.
Niraparib: A PARP inhibitor for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. nih.gov
Benzydamine: A locally acting nonsteroidal anti-inflammatory drug. nih.gov
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic. nih.gov
The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, which is crucial for optimizing drug candidates. nih.gov Synthetic chemists have developed numerous methods for the construction of the indazole core, further testament to its importance in modern organic synthesis. organic-chemistry.org
Role of Formyl Functionality in Heterocyclic Building Blocks
The formyl group (-CHO), a carbonyl group bonded to a hydrogen atom, is a cornerstone of organic synthesis due to its reactivity. nih.govchemicalbook.com When attached to a heterocyclic system, the formyl group acts as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This reactivity is primarily due to the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov
Key reactions involving the formyl group on heterocyclic building blocks include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another important functional group for further derivatization.
Reduction: Reduction of the aldehyde yields a primary alcohol, which can be used in various synthetic applications.
Condensation Reactions: The formyl group can react with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of a diverse range of larger, more complex molecules. dergipark.org.tr
The strategic placement of a formyl group on a heterocyclic core like indazole provides a direct route to a multitude of derivatives, making these compounds highly valuable starting materials in drug discovery and materials science. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1h Indazole 5 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like 4-Methyl-1H-indazole-5-carbaldehyde. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of atoms.
Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis
Proton NMR spectroscopy reveals the chemical environment of all hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the N-H proton, the aromatic protons, the aldehyde proton, and the methyl group protons.
The N-H proton of the indazole ring typically appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding. The aldehyde proton (CHO) is highly deshielded and appears as a sharp singlet in the δ 9-10 ppm region. The protons on the benzene (B151609) portion of the indazole ring will appear in the aromatic region (δ 7-8.5 ppm), with their specific shifts and coupling patterns determined by the substitution. The methyl group (CH₃) protons will resonate as a singlet in the upfield region, typically around δ 2.5 ppm.
Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. For instance, the coupling constants (J values) between the aromatic protons can help confirm their relative positions on the ring. nih.gov A typical W-coupling (⁵JHH) of 0.7–0.8 Hz between the H3 and H7 protons is a known characteristic of the indazole ring system. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Data is inferred from spectral data of analogous indazole and indole (B1671886) derivatives. nih.govrsc.orgwiley-vch.dechemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 10.0 | broad singlet |
| CHO | 9.9 - 10.1 | singlet |
| Aromatic C-H | 7.0 - 8.5 | doublet, triplet, multiplet |
| CH₃ | ~2.5 | singlet |
Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state and electronic environment.
For this compound, the carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield (δ > 190 ppm). The aromatic and heterocyclic carbons of the indazole ring resonate in the δ 110-145 ppm range. rsc.orgwiley-vch.de The position of substitution can be confirmed by comparing the observed shifts to those of unsubstituted indazole and other derivatives. researchgate.net The carbon of the methyl group is highly shielded and appears upfield, typically around δ 15-20 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data is inferred from spectral data of analogous indazole and indole derivatives. nih.govrsc.orgwiley-vch.deresearchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 193 |
| Aromatic/Heterocyclic C | 110 - 145 |
| CH₃ | 15 - 20 |
Nitrogen (¹⁴N, ¹⁵N) NMR for Nitrogen Atom Characterization
Nitrogen NMR, particularly of the ¹⁵N isotope, is a powerful tool for characterizing the nitrogen atoms within the indazole ring. The two nitrogen atoms in indazole exist in different chemical environments: one is a pyrrole-type nitrogen (N1) and the other is a pyridine-type nitrogen (N2). This difference leads to distinct chemical shifts. Studies on N-substituted indazoles have shown that the ¹⁵N chemical shifts of N1 and N2 are very different, making it possible to distinguish between N1 and N2 isomers. nih.gov In the case of 1H-indazoles, theoretical calculations and experimental data indicate that the N1-substituted isomer is generally more stable than the N2-substituted isomer. nih.govacs.org This technique provides definitive evidence for the tautomeric form and the site of any substitution on the nitrogen atoms.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure. youtube.com
COSY (Correlated Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons on the aromatic ring. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is exceptionally useful for connecting different parts of the molecule. For example, an HMBC spectrum would show correlations from the aldehyde proton to the C5 carbon and from the methyl protons to the C4 carbon, confirming their positions. It can also help in assigning quaternary (non-protonated) carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation, though less critical for a rigid aromatic system like indazole.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display several characteristic absorption bands. psu.edu
The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The most prominent and easily identifiable peak would be the C=O stretching vibration of the aldehyde functional group, which is sharp and intense, appearing around 1680-1700 cm⁻¹. pressbooks.pubarkat-usa.org The C-H stretch of the aldehyde is also characteristic, appearing as two weak bands around 2750 cm⁻¹ and 2850 cm⁻¹. pressbooks.pub The region from 1400 to 1600 cm⁻¹ contains absorptions from C=C and C=N bond stretching within the bicyclic ring system.
Table 3: Characteristic IR Absorption Frequencies for this compound Data is based on typical ranges for functional groups and data from indazole derivatives. pressbooks.pubpsu.eduarkat-usa.org
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Indazole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₉H₈N₂O), the calculated molecular weight is approximately 160.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement (e.g., calculated m/z for [M+H]⁺: 161.0715). rsc.org
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Key fragmentation pathways would include the loss of the aldehyde group, either as a hydrogen radical (M-1) or a formyl radical (•CHO, M-29). Subsequent fragmentation could involve the characteristic loss of nitrogen (N₂, M-28) or hydrogen cyanide (HCN, M-27) from the heterocyclic ring, which is typical for nitrogen-containing aromatic compounds.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for C₉H₈N₂O) | Description |
| [M]⁺ | 160 | Molecular Ion |
| [M-H]⁺ | 159 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 131 | Loss of the formyl radical |
| [M-N₂]⁺ | 132 | Loss of molecular nitrogen |
| [M-HCN]⁺ | 133 | Loss of hydrogen cyanide |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related indazole derivatives provides significant insight into the expected solid-state conformation.
A representative example from a related compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, which also features a heterocyclic nitrogen system, demonstrates the power of X-ray crystallography in elucidating complex structures. The compound was found to crystallize in the monoclinic P21/c space group. mdpi.com Such detailed structural information is invaluable for understanding the molecule's physical properties and how it interacts with its environment.
Interactive Table: Representative Crystallographic Data for an Indazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7934 |
| b (Å) | 14.3002 |
| c (Å) | 8.4444 |
| β (°) | 106.243 |
| Volume (ų) | 1367.3 |
| Z | 4 |
Note: Data is for a representative indazole-related structure, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, as a proxy for the typical solid-state packing of such heterocyclic systems. mdpi.com
Tautomeric Equilibrium Studies of the Indazole Moiety (1H- and 2H-Indazole Forms)
The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. This phenomenon, known as annular tautomerism, is a critical aspect of the chemistry of indazoles and influences their reactivity and biological activity. nih.govnih.gov
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is supported by both experimental and computational studies. For the parent indazole, calculations have shown the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov However, the energy difference between the two tautomers can be small and is influenced by factors such as the electronic nature of substituents on the ring and the solvent. nih.gov
In the case of this compound, the equilibrium between the 1H- and 2H-tautomers is expected to heavily favor the 1H form. The methyl group at the 4-position and the carbaldehyde group at the 5-position can influence the electronic distribution within the ring, but a significant shift towards the 2H-tautomer is not anticipated under normal conditions.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying tautomeric equilibria in solution. bohrium.com The chemical shifts of the ring protons and carbons are sensitive to the location of the N-H proton. For example, the chemical shift of the C3 carbon is typically different in the 1H- and 2H-tautomers. bohrium.com By analyzing the ¹H and ¹³C NMR spectra, it is possible to determine the predominant tautomer in a given solvent and, in some cases, to quantify the ratio of the two forms if both are present in significant amounts. researchgate.net
Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental studies by providing theoretical insights into the relative energies and stabilities of the different tautomers. nih.govnih.govnih.gov These calculations can help to rationalize the observed experimental results and predict the tautomeric preference in different environments.
Interactive Table: Predicted Spectroscopic Distinctions Between Tautomers of 4-Methyl-indazole-5-carbaldehyde
| Feature | 1H-Tautomer (Major) | 2H-Tautomer (Minor) |
| N-H Position | N1 | N2 |
| Aromaticity | More pronounced benzenoid character | Increased quinonoid character |
| ¹H NMR (H3) | Characteristic downfield shift | Shifted relative to 1H-tautomer |
| ¹³C NMR (C3) | Distinct chemical shift | Different chemical shift from 1H-tautomer |
| ¹³C NMR (C7a) | Affected by N1-H | Affected by N2-H |
Computational and Theoretical Investigations of 4 Methyl 1h Indazole 5 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory)
Electronic Structure and Molecular Orbital Analysis
No specific data on the electronic structure or molecular orbital analysis (such as HOMO-LUMO energies) for 4-Methyl-1H-indazole-5-carbaldehyde was found in the public domain.
Prediction of Reactivity and Reaction Pathways
There are no available theoretical predictions regarding the reactivity or potential reaction pathways for this compound based on computational studies.
Conformational Landscape and Energetic Stability
Detailed computational analyses of the conformational landscape and the relative energetic stability of different conformers of this compound have not been reported in the available scientific literature.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
No computational studies predicting spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and their correlation with experimental data for this compound could be located.
Molecular Dynamics Simulations for Dynamic Behavior
Information regarding molecular dynamics simulations to study the dynamic behavior of this compound is not present in the currently accessible scientific literature.
Thermochemical Property Predictions (e.g., Enthalpy of Formation)
There are no published computational predictions for the thermochemical properties, such as the enthalpy of formation, for this compound.
Ligand-Scaffold Interactions and Molecular Recognition Studies (when applied as a building block for bioactive molecules)
The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, particularly in oncology. nih.gov When this compound is utilized as a starting material, the resulting derivatives leverage the inherent properties of the indazole ring system to engage with biological targets, primarily proteins such as kinases and other enzymes. nih.govnih.gov Computational techniques like molecular docking and Density Functional Theory (DFT) are critical in predicting and analyzing these interactions. nih.govrsc.org
Molecular docking simulations are a cornerstone of these investigations, providing a model of how a ligand (the indazole derivative) fits into the binding site of a protein. These models help to predict the binding affinity and orientation of the ligand, which are crucial for its biological activity. For instance, studies on various indazole derivatives have demonstrated their ability to act as inhibitors of key signaling proteins. nih.gov
A significant aspect of molecular recognition is the formation of non-covalent bonds between the ligand and the amino acid residues of the protein's binding pocket. The indazole nucleus is particularly adept at forming these interactions:
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the binding site.
π-π Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The aldehyde group of this compound provides a reactive handle for synthesizing a diverse library of derivatives, each with potentially unique interaction profiles. For example, it can be converted into amides, amines, or other functional groups that can form additional hydrogen bonds or ionic interactions with the target protein. nih.gov
Illustrative Research Findings from Indazole Derivatives:
While not originating from this compound itself, studies on other indazole derivatives provide valuable insights. For example, a series of 3-carboxamide indazoles were synthesized and evaluated for their efficacy against a renal cancer-related protein (PDB: 6FEW) through molecular docking studies. nih.govrsc.org The analysis revealed that specific derivatives exhibited high binding energies, indicating a strong interaction with the protein's active site. nih.gov
Below is a data table summarizing the binding energies of selected indazole derivatives from this study.
| Derivative Reference | Binding Energy (kcal/mol) |
| 8v | -9.0 |
| 8w | -8.8 |
| 8y | -8.7 |
This table presents selected data from a study on 3-carboxamide indazole derivatives to illustrate the application of molecular docking in assessing ligand-protein interactions. nih.gov
Further analysis of the docking results for these compounds identified key amino acid residues involved in the binding. The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions, as detailed in the following table for a representative derivative.
| Derivative | Interacting Residues | Type of Interaction |
| 8v | PHE 919 | π-π Stacking |
| LYS 650 | Hydrogen Bond | |
| CYS 809 | Hydrophobic | |
| VAL 632 | Hydrophobic |
This table provides an example of the specific molecular interactions identified through docking studies for a potent indazole derivative. nih.govrsc.org
In another example, structure-guided drug design has been successfully applied to develop 1H-indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These studies underscore the importance of the indazole scaffold in orienting key functional groups to interact with the hinge region of the kinase domain, a common strategy for kinase inhibitor design. nih.gov
Role of 4 Methyl 1h Indazole 5 Carbaldehyde As a Versatile Chemical Building Block and Scaffold
Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Systems
The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making 4-Methyl-1H-indazole-5-carbaldehyde an excellent starting material for the construction of elaborate molecular architectures. Aldehydes are known to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex organic molecules. enamine.net
The indazole core itself is a key component in many biologically active polycyclic and heterocyclic systems. nih.govresearchgate.net The aldehyde group on the 4-methyl-indazole scaffold can be readily converted into other functional groups or used in cyclization reactions to build additional rings. For instance, it can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and various condensation reactions to extend the carbon framework. Furthermore, multicomponent reactions, like the Ugi or Biginelli reactions, which often utilize an aldehyde component, could be employed to rapidly generate molecular complexity from this starting material. nih.gov
Although specific examples detailing the use of this compound in the synthesis of polycyclic systems are not readily found, the general reactivity of heterocyclic aldehydes supports its potential in this area. nih.gov The development of novel synthetic methodologies often relies on such versatile building blocks to access new chemical space.
Design and Construction of Molecular Libraries for Research Purposes
The creation of molecular libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. medchemexpress.com These libraries are collections of structurally diverse compounds that can be rapidly tested for biological activity. Heterocyclic compounds are a major component of these libraries due to their prevalence in natural products and approved drugs. medchemexpress.comsigmaaldrich.com
This compound is an ideal candidate for inclusion in the design of molecular libraries. Its aldehyde functionality allows for its attachment to a solid support for combinatorial synthesis or for its derivatization in solution-phase parallel synthesis. enamine.net A variety of amines, for example, could be reductively aminated with the aldehyde to produce a library of secondary amines, each with the core indazole scaffold. This approach enables the systematic exploration of the structure-activity relationship (SAR) around the indazole core.
The concept of DNA-Encoded Libraries (DEL) also benefits from reactive building blocks like aldehydes that can undergo reliable chemical transformations on a DNA-tagged scaffold. researchgate.net While direct evidence of this compound's use in published molecular libraries is limited, its properties align well with the requirements for a versatile scaffold in library synthesis.
Development of Advanced Materials with Tunable Properties (e.g., Polymers, Liquid Crystals)
The development of new materials with specific, tunable properties is a significant area of chemical research. The incorporation of rigid, aromatic structures like the indazole ring into polymers can impart desirable thermal and mechanical properties. The potential for hydrogen bonding from the indazole N-H group can also influence the intermolecular interactions within a material.
Liquid crystals are another class of advanced materials where molecular shape and intermolecular forces are critical. researchgate.net The introduction of an indazole moiety could influence the mesophase behavior of a potential liquid crystalline material. The aldehyde group of this compound could be used to anchor the molecule to a polymer backbone or to synthesize larger, more complex mesogens.
However, a review of the available scientific literature does not reveal specific studies on the use of this compound in the development of polymers or liquid crystals. Research in this area appears to be an unexplored avenue for this particular compound.
Strategic Intermediate in Medicinal Chemistry Research for Scaffold Development
The indazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in oncology. nih.govnih.govrsc.org The process of "scaffold hopping," where one heterocyclic core is replaced by another to improve properties or find new intellectual property, has led to the development of many indazole-based drugs. nih.govrsc.orgresearchgate.net
This compound serves as a key intermediate in the synthesis of more complex indazole derivatives for medicinal chemistry research. The aldehyde can be a precursor to a carboxylic acid, an alcohol, or various heterocyclic rings, allowing for the exploration of diverse chemical space around the indazole core. The methyl group at the 4-position can also influence the binding of the molecule to its biological target through steric and electronic effects.
While the direct application of this compound in the development of a specific drug is not detailed in the public domain, its role as a versatile building block for creating novel indazole-based scaffolds is clear. The following table lists some examples of indazole-containing drugs, highlighting the importance of this scaffold in medicine.
Table 1: Examples of FDA-Approved Indazole-Containing Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Axitinib | Renal cell carcinoma |
| Entrectinib | Non-small cell lung cancer (NSCLC) |
| Niraparib | Ovarian cancer |
| Benzydamine | Anti-inflammatory |
| Granisetron | Nausea and vomiting |
Source: nih.gov
Applications in Agrochemical and Dye Chemistry Research (as a foundational scaffold)
Heterocyclic compounds are of immense importance in the agrochemical industry, with a significant percentage of commercial pesticides containing at least one heterocyclic ring. nih.govscispace.comresearchgate.net These compounds can act as herbicides, fungicides, or insecticides. The indazole scaffold, with its potential for diverse functionalization, represents a promising starting point for the discovery of new agrochemicals. The aldehyde group of this compound could be used to synthesize a range of derivatives for screening in agrochemical assays.
In the field of dye chemistry, chromophores based on heterocyclic systems are common. The extended aromatic system of the indazole ring, when appropriately substituted, could potentially lead to colored compounds. The aldehyde group can be used in condensation reactions to form larger conjugated systems, which are often responsible for the color of organic dyes.
Despite these potential applications, searches of scientific and technical databases did not yield specific research articles describing the use of this compound as a foundational scaffold in either agrochemical or dye chemistry research. This suggests that the utility of this particular compound in these fields remains largely unexplored.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Methyl-1H-indazole-5-carbaldehyde, and how can reaction efficiency be optimized?
- Methodology :
- The Vilsmeier–Haack reaction is a common method for introducing aldehyde groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF/POCl₃, followed by hydrolysis .
- Optimization strategies :
- Control reaction temperature (0–5°C during reagent addition to minimize side reactions).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterization via ¹H/¹³C NMR (to confirm aldehyde proton at ~9.8–10.2 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Assign aromatic protons (6.5–8.5 ppm) and methyl groups (2.5–3.0 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₂O⁺ at m/z 175.0871).
- X-ray crystallography : Use SHELXL ( ) for refinement of crystal structures. For example, bond lengths (C=O: ~1.22 Å) and angles (aldehyde group geometry) can validate purity .
- Mercury CSD ( ) visualizes packing patterns and hydrogen-bonding interactions .
Advanced Questions
Q. How can researchers resolve contradictions between experimental and computational structural data for this compound?
- Approach :
- Compare X-ray crystallographic data (e.g., torsion angles, bond lengths) with DFT-optimized structures (software: Gaussian, ORCA).
- Use SHELXL refinement ( ) to adjust thermal parameters and occupancy factors for disordered atoms .
- Validate via Hirshfeld surface analysis (Mercury CSD, ) to quantify intermolecular interactions (e.g., C–H···O contacts) .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Methodological considerations :
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .
- Catalytic systems : Employ Pd/C or Ru-based catalysts for cross-coupling reactions (e.g., Suzuki–Miyaura) to attach substituents .
- Reaction monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete aldehyde formation).
Q. How can computational tools predict the reactivity of this compound in nucleophilic addition reactions?
- Computational workflow :
- DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS), identifying electrophilic aldehyde carbon .
- Molecular docking (AutoDock Vina) to simulate interactions with nucleophiles (e.g., amines, hydrazines) .
- Transition state analysis (IRC calculations) to assess energy barriers for imine formation .
Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives of this compound?
- SAR strategies :
- Aldehyde functionalization : Condensation with hydrazines yields hydrazones, which show antimicrobial activity (e.g., MIC values against E. coli ≤ 8 µg/mL) .
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the indazole 3-position enhance enzyme inhibition (e.g., COX-2 IC₅₀ < 1 µM) .
- Crystallographic data : Correlate planarity (dihedral angles < 10°) with improved binding to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
